2-(3-Piperidinyl)ethyl benzoate hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-3-ylethyl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNUQXFFLDEMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Esterification of 3-Pyridine Ethyl Acetate
- Reagents: 3-Pyridine ethyl acetate, thionyl chloride (SOCl₂)
- Conditions: Reaction in ethanol at room temperature, with catalytic SOCl₂
- Outcome: Conversion of 3-pyridine ethyl acetate hydrochloride to 3-pyridine ethyl acetate (II)
3-Pyridine ethyl acetate hydrochloride + SOCl₂ → 3-Pyridine ethyl acetate (II)
This esterification step is critical for subsequent activation of the pyridine ring.
Step 2: Formation of N-Benzyl-3-Pyridine Acetate Ammonium Salt
- Reagents: 3-Pyridine ethyl acetate (II), benzyl chloride
- Solvent: Acetonitrile
- Conditions: Room temperature, stirred, followed by reflux at 80–90°C for 10–16 hours
- Outcome: Formation of compound (III), an N-benzyl derivative, with high yield (~95%)
3-Pyridine ethyl acetate (II) + benzyl chloride → N-benzyl-3-pyridine acetate ammonium salt (III)
This step activates the pyridine ring, facilitating subsequent hydrogenation.
Step 3: Catalytic Hydrogenation to Form Piperidine Derivative
- Reagents: Compound (III), palladium on carbon (Pd/C)
- Conditions: Hydrogen atmosphere at 10–30 atm, 40±5°C, 9–12 hours
- Outcome: Hydrogenation reduces the pyridine ring to piperidine, yielding compound (IV)
(III) + H₂ (catalyzed by Pd/C) → (IV)
This step introduces the piperidine moiety essential for the final compound.
Step 4: Alkylation and Esterification to Attach Benzoate
- Reagents: Compound (IV), benzoic acid derivatives, suitable alkylating agents
- Conditions: Mild esterification, often using carbodiimide or similar coupling agents
- Outcome: Formation of the benzoate ester linked to the piperidine ring
Note: The exact reagents for esterification depend on the specific synthetic route but generally involve activating the benzoic acid with coupling agents like DCC or EDC.
Step 5: Conversion to Hydrochloride Salt
- Reagents: Dry hydrogen chloride gas or HCl in suitable solvent
- Conditions: Reaction under controlled atmosphere to form the stable hydrochloride salt
- Outcome: White, stable solid form of This compound
(Compound with free amine) + HCl → Hydrochloride salt
This salt form enhances compound stability and bioavailability.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reaction | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | SOCl₂ | Ethanol | Room temp | - | Converts hydrochloride to ester |
| 2 | Ammonium salt formation | Benzyl chloride | Acetonitrile | Room temp → reflux 80–90°C | 95% | Activation of pyridine ring |
| 3 | Hydrogenation | H₂, Pd/C | - | 40±5°C, 10–30 atm, 9–12h | Complete | Reduces pyridine to piperidine |
| 4 | Ester linkage | Benzoic acid derivatives | - | Mild, using coupling agents | High | Attaches benzoate group |
| 5 | Salt formation | HCl | - | Controlled atmosphere | Stable hydrochloride | Final product |
Research Findings and Considerations
- Operational Simplicity: The synthesis route emphasizes mild conditions, high yields, and operational ease, aligning with best practices for pharmaceutical synthesis.
- Yield Optimization: The key steps, especially benzylation and hydrogenation, can be optimized to maximize yield and purity.
- Safety & Stability: Use of standard reagents like SOCl₂, benzyl chloride, and Pd/C requires appropriate safety measures. The hydrochloride salt form ensures stability and ease of storage.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperidinyl)ethyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Synthesis
2-(3-Piperidinyl)ethyl benzoate hydrochloride has been identified as a lead compound in the synthesis of various pharmaceutical agents. Its structural characteristics enable modifications that enhance biological activity or alter pharmacokinetic properties, making it a valuable scaffold in drug discovery processes.
Mechanisms of Action
Research indicates that this compound may modulate receptor activity or inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects. Ongoing studies aim to elucidate its precise mechanisms of action, which could pave the way for new treatments targeting various diseases.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds related to this structure have shown effectiveness against various bacterial strains, including those resistant to standard antibiotics .
Potential in Treating Inflammatory Conditions
The compound has been investigated for its potential use in treating inflammatory conditions such as arthritis. Its ability to interact with biological pathways involved in inflammation suggests it could serve as a therapeutic agent for managing chronic inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3-Piperidinyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 2-(3-Piperidinyloxy)benzoate Hydrochloride
- Molecular Formula: C₁₆H₂₂ClNO₃
- CAS : 1220032-95-0 .
- Key Difference : The piperidinyl group is connected via an oxygen atom (piperidinyloxy) at the benzoate’s 2-position.
Ethyl 3-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride
- Molecular Formula: C₁₆H₂₄ClNO₃
- CAS : 1220031-88-8 .
- Key Difference : The piperidinyl group is at the 2-position of the piperidine ring, and the ethoxy group is attached to the benzoate’s 3-position.
- Impact : Positional isomerism affects steric hindrance and electronic distribution, influencing receptor binding in pharmacological applications .
Piperidine Ring Modifications
2-(5-Ethyl-2-Methylpiperidino)ethyl Benzoate Hydrochloride
- Molecular Formula: C₁₈H₂₇ClNO₂
- CAS: Not specified .
- Key Difference : The piperidine ring is substituted with ethyl and methyl groups at the 5- and 2-positions, respectively.
- Impact : Increased lipophilicity and steric bulk may enhance CNS penetration but reduce aqueous solubility .
Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
Ester Group Variations
Methyl 2-(3-Piperidinyl)benzoate Hydrochloride
Complex Derivatives and Impurities
Benfluorex Hydrochloride Impurity A
- Molecular Formula: C₁₉H₂₀F₃ClNO₂
- CAS : 22444-70-8 .
- Key Difference : Contains a trifluoromethylphenyl group instead of a simple benzoate.
- Impact : Enhanced metabolic resistance due to the electron-withdrawing trifluoromethyl group, but increased risk of bioaccumulation .
4-(2-Piperidinoethoxy)-benzoic Acid Hydrochloride
Comparative Data Table
Biological Activity
2-(3-Piperidinyl)ethyl benzoate hydrochloride, a compound with a piperidine moiety, has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring attached to an ethyl benzoate moiety. Its chemical structure can be represented as follows:
- Chemical Formula: C15H19ClN2O2
- Molecular Weight: 292.78 g/mol
- CAS Number: 1219972-73-2
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Receptor Binding: The compound has shown affinity for serotonin and norepinephrine receptors, which may underlie its antidepressant effects.
- Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer’s .
- Neuroprotective Effects: Research indicates that this compound may protect neural cells from degeneration, making it a candidate for further development in neuropharmacology.
Antidepressant Effects
Studies have demonstrated that this compound exhibits significant antidepressant-like effects in preclinical models. The compound's ability to modulate neurotransmitter systems is believed to contribute to these effects.
Analgesic Properties
The compound has also been investigated for its analgesic properties, potentially offering therapeutic benefits in pain management.
Neuroprotective Applications
Preclinical trials suggest that the compound may provide neuroprotection against conditions such as Alzheimer's and Parkinson's diseases by targeting specific neural pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-Piperidinyl)ethyl benzoate hydrochloride | Similar ester structure | Different piperidine position may affect activity |
| Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate | Ether derivative | Variation in functional groups alters solubility |
| N-benzylpiperidine | Simple piperidine derivative | Lacks ester functionality; primarily studied for CNS effects |
The structural variations among these compounds may influence their pharmacological profiles and therapeutic applications.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Piperidinyl)ethyl benzoate hydrochloride, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves (i) formation of the piperidine intermediate via hydrogenation of substituted pyridines using Pd/C , (ii) ethoxylation to introduce the ethoxy group, and (iii) substitution with benzoate moieties under halogenation or coupling reactions. Challenges include controlling regioselectivity during substitution and minimizing byproducts like unreacted intermediates. Purification often requires column chromatography or recrystallization in acidic media .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) resolves stereochemistry and hydrogen bonding patterns. For amorphous samples, Powder X-ray Diffraction (PXRD) paired with Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups .
Q. What safety precautions are recommended for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce impurities like des-methyl byproducts during synthesis?
- Methodological Answer : Impurities often arise from incomplete substitution or side reactions. Optimize temperature (e.g., 60–80°C for ethoxylation) and solvent polarity (e.g., DMF for better solubility). Use catalysts like KI to enhance halogen displacement efficiency. Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ gradient HPLC (C18 columns, 0.1% TFA in mobile phase) for purity assessment .
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with receptors like serotonin transporters. Density Functional Theory (DFT) calculates electron distribution to identify reactive sites. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes in physiological conditions .
Q. How do substituents on the piperidine ring influence the compound’s stability in aqueous media?
- Methodological Answer : Electron-donating groups (e.g., methyl) at the 3-position enhance steric shielding of the ester bond, reducing hydrolysis. Stability assays (pH 7.4 buffer, 37°C) quantified via UV-Vis spectroscopy show a half-life increase from 2 hours (unsubstituted) to 8 hours (3,5-dimethyl substitution) .
Q. What advanced analytical methods resolve discrepancies in reported solubility data?
- Methodological Answer : Use hyphenated techniques like LC-MS to identify solvates or polymorphs. Dynamic Vapor Sorption (DVS) measures hygroscopicity, while Differential Scanning Calorimetry (DSC) detects phase transitions. For low solubility, employ co-solvency studies with PEG 400 or cyclodextrin inclusion complexes .
Q. How can crystallographic data inconsistencies (e.g., twinning) be addressed during structure refinement?
- Methodological Answer : SHELXL’s TWIN and BASF commands refine twinned data. For overlapping peaks, use Olex2’s disorder modeling tools. High-resolution data (d-spacing < 0.8 Å) collected at synchrotron facilities improve accuracy. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Data-Driven Insights
- Synthetic Yield Optimization : Ethoxylation at 70°C in THF achieves 85% yield vs. 65% in DCM .
- Biological Activity : Analogues with 3,5-dimethylpiperidine show 3× higher serotonin reuptake inhibition (IC₅₀ = 12 nM) compared to unsubstituted derivatives (IC₅₀ = 36 nM) .
- Stability Profile : Half-life in plasma increases from 1.5 hours (parent) to 4.5 hours with PEGylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
